molecular formula C10H10ClF2N B12962624 (S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine

(S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine

Cat. No.: B12962624
M. Wt: 217.64 g/mol
InChI Key: QXSMOVSJUPXUGO-QMMMGPOBSA-N
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Description

(S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of chloro and difluoro substituents on the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,6-difluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-chloro-3,6-difluorobenzaldehyde is reacted with (S)-pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl substituents.

    Substitution: The chloro and difluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its chiral nature and biological activity.

    Industry: Use in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine would depend on its specific biological target. Generally, pyrrolidine derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The presence of chloro and difluoro groups can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chlorophenyl)pyrrolidine: Lacks the difluoro substituents, which can affect its chemical and biological properties.

    (S)-2-(3,6-Difluorophenyl)pyrrolidine: Lacks the chloro substituent, which can influence its reactivity and activity.

    (S)-2-Phenylpyrrolidine: Lacks both chloro and difluoro substituents, making it less sterically hindered and potentially less active.

Properties

Molecular Formula

C10H10ClF2N

Molecular Weight

217.64 g/mol

IUPAC Name

(2S)-2-(2-chloro-3,6-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10ClF2N/c11-10-7(13)4-3-6(12)9(10)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1

InChI Key

QXSMOVSJUPXUGO-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2Cl)F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)F

Origin of Product

United States

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